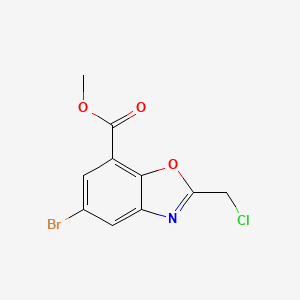

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate

描述

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of bromine, chlorine, and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate typically involves multiple steps:

Bromination: The starting material, 2-chloromethyl-1,3-benzoxazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.

化学反应分析

Types of Reactions

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to remove halogen atoms or to convert the ester group into an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoxazole, while oxidation can produce a carboxylic acid derivative.

科学研究应用

Medicinal Chemistry

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial , anticancer , and anti-inflammatory properties.

-

Antimicrobial Activity :

- Studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has shown effectiveness against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity compared to standard antibiotics like ofloxacin.

Pathogen Activity Type MIC (µM) Bacillus subtilis Gram-positive bacteria 12 Escherichia coli Gram-negative bacteria 25 -

Anticancer Activity :

- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it possesses anticancer properties comparable to established chemotherapeutics such as 5-fluorouracil.

Compound Name IC50 (µM) This compound 24.5 Standard Drug (5-Fluorouracil) 29.2

Organic Synthesis

This compound is utilized as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and oxidation reactions.

-

Nucleophilic Substitution :

- The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

-

Oxidation and Reduction :

- The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the bromine atom can be reduced to yield hydrogenated derivatives.

Material Science

In material science, this compound is explored for developing advanced materials with specific electronic or optical properties. Its structural characteristics make it suitable for applications in polymers and dyes.

作用机制

The mechanism of action of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the carboxylate ester group allows the compound to form strong interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.

相似化合物的比较

Similar Compounds

- Methyl 5-bromo-2-(methyl)-1,3-benzoxazole-7-carboxylate

- Methyl 5-chloro-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate

- Methyl 5-bromo-2-(hydroxymethyl)-1,3-benzoxazole-7-carboxylate

Uniqueness

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is unique due to the combination of bromine and chlorine atoms, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse biological and chemical properties.

生物活性

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is a synthetic compound belonging to the benzoxazole family, known for its diverse biological activities. This compound features a unique structure with bromine and chlorine substituents, which contribute to its reactivity and potential therapeutic applications. Recent studies have highlighted its roles in medicinal chemistry, particularly regarding antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₁₀H₇BrClNO₃

- Molar Mass : 304.52 g/mol

- Melting Point : 113–115 °C

- CAS Number : 1221792-54-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The halogen atoms (bromine and chlorine) and the carboxylate ester group enable strong interactions with active sites, leading to inhibition or modulation of biological pathways. This mechanism is crucial for its application in drug development.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against a range of pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive bacteria | Not specified |

| Escherichia coli | Gram-negative bacteria | Not specified |

| Pseudomonas aeruginosa | Gram-negative bacteria | Not specified |

| Candida albicans | Fungal | Not specified |

The compound's activity is often compared to standard antibiotics like ofloxacin and antifungals such as fluconazole .

Anticancer Activity

This compound has shown promising results in anticancer studies. It was evaluated against the human colorectal carcinoma cell line HCT116 using the Sulforhodamine B assay. The results indicated an IC50 value of approximately 24.5 µM, demonstrating significant cytotoxicity compared to the standard drug 5-fluorouracil (IC50 = 29.2 µM) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzoxazole ring can enhance anticancer activity. For instance:

- Compounds with methoxy groups showed improved efficacy.

- The presence of electron-withdrawing groups also contributed positively to the activity against cancer cell lines .

Study on Antimicrobial Efficacy

A recent study synthesized various benzoxazole derivatives, including this compound, and assessed their antimicrobial activities. The findings highlighted that structural modifications could significantly influence their effectiveness against both bacterial and fungal strains .

Study on Anticancer Properties

Another significant study focused on evaluating the anticancer properties of benzoxazole derivatives. The compound was found to inhibit cell proliferation in vitro effectively, with potential applications in developing new anticancer therapies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate?

The compound can be synthesized via cyclization reactions involving halogenated precursors. A general method involves refluxing methyl 3-amino-4-hydroxybenzoate with brominated aryl acids or acyl chlorides under acidic conditions. For example, analogous benzoxazole derivatives are synthesized by refluxing with excess aryl acid for 15 hours, followed by quenching with ice to precipitate the product . Chloromethylation can be introduced using chloromethyl methyl ether (CMME), though this requires strict safety protocols due to CMME’s carcinogenicity and reactivity with moisture .

Q. How is the compound characterized for structural confirmation?

X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods are critical. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N percentages) confirm molecular weight and composition. For example, HRMS data for similar compounds show calculated vs. experimental values (e.g., C₁₈H₁₇NO₃: calc. 295.3, exp. 295.1) . NMR (¹H/¹³C) identifies functional groups, such as the chloromethyl (-CH₂Cl) and ester (-COOCH₃) moieties.

Q. What safety precautions are required when handling the chloromethyl group?

The chloromethyl group poses significant hazards:

- Carcinogenicity : Use fume hoods, PPE (gloves, lab coats), and closed systems to avoid inhalation/skin contact .

- Reactivity : Store in dry, cool environments; avoid water/moisture to prevent HCl gas formation .

- Spill Management : Neutralize leaks with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges during chloromethylation be addressed?

Competing reactions (e.g., over-alkylation or hydrolysis) can occur due to the electrophilic nature of CMME. To improve regioselectivity:

- Use sterically hindered bases (e.g., DIPEA) to control reaction kinetics.

- Monitor reaction progress via TLC or in-situ IR spectroscopy to terminate at the monochloromethylation stage.

- Pre-functionalize the benzoxazole core with electron-withdrawing groups (e.g., bromo at position 5) to direct chloromethylation to position 2 .

Q. How do solvent polarity and temperature affect crystallization for X-ray studies?

Solvent choice (e.g., DCM/hexane vs. ethanol/water) influences crystal quality. For similar benzoxazole derivatives, slow evaporation from dichloromethane yields diffraction-quality crystals. Low-temperature (100 K) data collection minimizes thermal motion artifacts, enhancing refinement accuracy in SHELXL .

Q. What computational methods are suitable for predicting reactivity or stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic susceptibility : Localized electron density at position 2 supports chloromethylation .

- Thermal stability : Bond dissociation energies (BDEs) for the chloromethyl group predict decomposition thresholds.

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar benzoxazole syntheses?

Variations in yields (e.g., 50–85%) may arise from:

- Purity of starting materials : Impurities in bromo precursors can stall cyclization .

- Reaction duration : Extended reflux (>15 hours) may degrade heat-sensitive intermediates.

- Work-up methods : Rapid quenching vs. gradual cooling affects precipitation efficiency.

Recommendation : Optimize conditions via Design of Experiments (DoE) to identify critical factors (e.g., time, stoichiometry).

Q. Methodological Tables

Table 1. Comparison of Synthetic Methods for Benzoxazole Derivatives

| Method | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Aryl Acid Reflux | 15 h reflux, H₂SO₄ catalyst | 65–75 | Byproduct formation |

| CMME Chloromethylation | 0–5°C, anhydrous DCM | 50–60 | Moisture sensitivity |

| Pd-Catalyzed Coupling | THF, 80°C, 12 h | 70–85 | Catalyst cost and handling |

Table 2. HRMS Data for Structural Confirmation

| Compound | Calculated (m/z) | Experimental (m/z) | Error (ppm) |

|---|---|---|---|

| C₁₈H₁₇NO₃ | 295.3 | 295.1 | 0.7 |

| C₁₉H₁₈BrN₂O₃ (Target) | 417.2 | Requires synthesis | — |

属性

IUPAC Name |

methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO3/c1-15-10(14)6-2-5(11)3-7-9(6)16-8(4-12)13-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKPKZOXRHNVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201116 | |

| Record name | Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-54-6 | |

| Record name | Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。